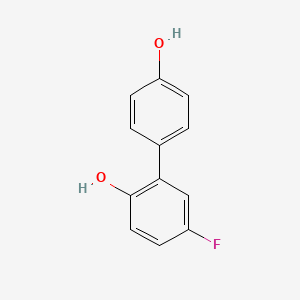
3-(2-Trifluoromethylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Trifluoromethylphenyl)picolinic acid (TFPA) is an organic compound used as a reagent in various scientific research applications. It is a white crystalline solid with a melting point of 95-96°C and a molecular weight of 259.27 g/mol. TFPA is highly soluble in water, dimethyl sulfoxide, and acetonitrile, making it a useful reagent for a variety of laboratory experiments.
Scientific Research Applications
3-(2-Trifluoromethylphenyl)picolinic acid, 95% is a useful reagent in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of catalysts. It has also been used as a catalyst in the synthesis of organic compounds, such as polymers, and as a reactant in the synthesis of heterocyclic compounds. Additionally, 3-(2-Trifluoromethylphenyl)picolinic acid, 95% has been used to study the structure and reactivity of organic molecules, as well as to study the mechanism of action of enzymes.
Mechanism of Action
The mechanism of action of 3-(2-Trifluoromethylphenyl)picolinic acid, 95% is not yet fully understood. However, it is known that 3-(2-Trifluoromethylphenyl)picolinic acid, 95% can act as a catalyst in certain reactions, such as the synthesis of polymers, and as a reactant in the synthesis of heterocyclic compounds. Additionally, 3-(2-Trifluoromethylphenyl)picolinic acid, 95% has been shown to interact with certain enzymes, such as cytochrome P450 and cytochrome b5, and may play a role in the regulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Trifluoromethylphenyl)picolinic acid, 95% are not yet fully understood. However, it has been shown to interact with certain enzymes, such as cytochrome P450 and cytochrome b5, and may play a role in the regulation of their activity. Additionally, 3-(2-Trifluoromethylphenyl)picolinic acid, 95% has been shown to act as an antioxidant and may have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-Trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments include its high solubility in water and other solvents, its low melting point, and its ability to act as a catalyst and reactant in certain reactions. Additionally, 3-(2-Trifluoromethylphenyl)picolinic acid, 95% is relatively inexpensive and readily available. The main limitation of using 3-(2-Trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments is its potential toxicity, as it is known to interact with certain enzymes and may have adverse effects on human health.
Future Directions
The potential future directions for research on 3-(2-Trifluoromethylphenyl)picolinic acid, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research is needed to evaluate the potential therapeutic uses of 3-(2-Trifluoromethylphenyl)picolinic acid, 95%, such as its potential anti-inflammatory and anti-tumor properties. Additionally, further research is needed to evaluate the potential applications of 3-(2-Trifluoromethylphenyl)picolinic acid, 95% in the synthesis of pharmaceuticals and other organic compounds. Finally, further research is needed to evaluate the potential environmental impacts of 3-(2-Trifluoromethylphenyl)picolinic acid, 95%.
Synthesis Methods
3-(2-Trifluoromethylphenyl)picolinic acid, 95% can be synthesized via a variety of methods, including the Williamson ether synthesis and the reaction of 2-trifluoromethylphenol with picolinic acid. The Williamson ether synthesis involves the reaction of 2-trifluoromethylphenol with an alkyl halide in the presence of a base, such as sodium hydroxide. The reaction of 2-trifluoromethylphenol with picolinic acid involves the reaction of the two compounds in the presence of an acid, such as hydrochloric acid.
properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-6-2-1-4-8(10)9-5-3-7-17-11(9)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFFCLXGWVSTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














